molecular formula C13H15N3OS B15013001 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B15013001
M. Wt: 261.34 g/mol
InChI Key: MMODDEXDSQUVMC-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide is a heterocyclic compound that features a pyridine ring substituted with cyano, methyl, and thioacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano and thioacetamide groups are key functional groups that interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide is unique due to its combination of a cyclopropyl group with the cyano and thioacetamide functionalities. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-cyclopropylacetamide

InChI

InChI=1S/C13H15N3OS/c1-8-5-9(2)15-13(11(8)6-14)18-7-12(17)16-10-3-4-10/h5,10H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

MMODDEXDSQUVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2CC2)C

Origin of Product

United States

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